Cas no 20049-03-0 (Propanamide, 2-amino-2-methyl-N-phenyl-)

2-Amino-2-methyl-N-phenylpropanamide is a substituted amide compound featuring both an amino and a phenyl functional group. Its molecular structure, incorporating a tertiary carbon center adjacent to the amide linkage, lends it utility in organic synthesis and pharmaceutical intermediates. The compound’s stability under standard conditions and reactivity in nucleophilic substitution or condensation reactions make it a versatile building block for heterocyclic chemistry. Its phenyl group enhances solubility in organic solvents, facilitating purification and downstream applications. This compound is particularly valued in medicinal chemistry for its potential as a precursor in the development of bioactive molecules, including CNS-targeting agents or enzyme inhibitors. Proper handling requires standard laboratory precautions due to its amine functionality.
Propanamide, 2-amino-2-methyl-N-phenyl- structure
20049-03-0 structure
Product name:Propanamide, 2-amino-2-methyl-N-phenyl-
CAS No:20049-03-0
MF:C10H14N2O
MW:178.230962276459
CID:1389709
PubChem ID:12334778

Propanamide, 2-amino-2-methyl-N-phenyl- Chemical and Physical Properties

Names and Identifiers

    • Propanamide, 2-amino-2-methyl-N-phenyl-
    • 2-Methyl-N-phenylalaninamide
    • 2-amino-2-methyl-N-phenylpropanamide
    • 20049-03-0
    • AKOS010515381
    • ALBB-022415
    • G33969
    • propanamide, 2-amino-2-methyl-N-phenyl-, hydrochloride
    • SCHEMBL2745516
    • EN300-72653
    • STL261912
    • 2-methyl-N~1~-phenylalaninamide hydrochloride
    • MFCD11580873
    • MDL: MFCD11580873
    • Inchi: InChI=1S/C10H14N2O/c1-10(2,11)9(13)12-8-6-4-3-5-7-8/h3-7H,11H2,1-2H3,(H,12,13)
    • InChI Key: JAYWADDVMGWPRQ-UHFFFAOYSA-N
    • SMILES: CC(C(NC1=CC=CC=C1)=O)(N)C

Computed Properties

  • Exact Mass: 178.11072
  • Monoisotopic Mass: 178.110613074g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 3
  • Complexity: 183
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 55.1Ų
  • XLogP3: 0.3

Experimental Properties

  • PSA: 55.12

Propanamide, 2-amino-2-methyl-N-phenyl- Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-72653-0.05g
2-amino-2-methyl-N-phenylpropanamide
20049-03-0 95%
0.05g
$64.0 2023-02-12
Enamine
EN300-72653-0.1g
2-amino-2-methyl-N-phenylpropanamide
20049-03-0 95%
0.1g
$66.0 2023-02-12
Enamine
EN300-72653-10.0g
2-amino-2-methyl-N-phenylpropanamide
20049-03-0 95%
10.0g
$1101.0 2023-02-12
Aaron
AR01AHGT-500mg
2-amino-2-methyl-N-phenylpropanamide
20049-03-0 95%
500mg
$266.00 2025-02-09
Aaron
AR01AHGT-2.5g
2-amino-2-methyl-N-phenylpropanamide
20049-03-0 95%
2.5g
$717.00 2023-12-14
1PlusChem
1P01AH8H-5g
2-amino-2-methyl-N-phenylpropanamide
20049-03-0 95%
5g
$981.00 2023-12-19
Aaron
AR01AHGT-50mg
2-amino-2-methyl-N-phenylpropanamide
20049-03-0 95%
50mg
$83.00 2025-02-09
abcr
AB384282-250mg
2-Methyl-N-phenylalaninamide; .
20049-03-0
250mg
€202.00 2025-02-16
1PlusChem
1P01AH8H-500mg
2-amino-2-methyl-N-phenylpropanamide
20049-03-0 95%
500mg
$270.00 2023-12-19
Aaron
AR01AHGT-10g
2-amino-2-methyl-N-phenylpropanamide
20049-03-0 95%
10g
$1539.00 2023-12-14

Additional information on Propanamide, 2-amino-2-methyl-N-phenyl-

Propanamide, 2-amino-2-methyl-N-phenyl- (CAS No. 20049-03-0): A Comprehensive Overview

Propanamide, 2-amino-2-methyl-N-phenyl-, identified by its Chemical Abstracts Service number CAS No. 20049-03-0, is a compound of significant interest in the field of organic chemistry and pharmaceutical research. This amide derivative, characterized by its unique structural features, has garnered attention due to its potential applications in various biochemical pathways and drug development initiatives.

The molecular structure of Propanamide, 2-amino-2-methyl-N-phenyl- consists of a propanamide backbone with substituents that enhance its chemical reactivity and biological relevance. The presence of an amino group at the second carbon and a phenyl ring at the nitrogen atom contributes to its versatility, making it a valuable intermediate in synthetic chemistry and a candidate for further exploration in medicinal chemistry.

In recent years, the study of amide derivatives has seen substantial advancements, particularly in understanding their role in enzyme inhibition and signal transduction mechanisms. Research indicates that compounds with similar structural motifs to Propanamide, 2-amino-2-methyl-N-phenyl- can interact with specific biological targets, modulating pathways associated with inflammation, pain perception, and metabolic disorders. These findings have spurred interest in developing novel therapeutic agents based on such molecular frameworks.

One of the most compelling aspects of Propanamide, 2-amino-2-methyl-N-phenyl- is its potential as a scaffold for drug design. The combination of the amino and phenyl groups allows for selective functionalization, enabling chemists to tailor the compound's properties for specific applications. For instance, modifications at the amino group can enhance solubility and bioavailability, while the phenyl ring can be engineered to improve binding affinity to biological receptors.

Recent studies have explored the pharmacological profile of Propanamide, 2-amino-2-methyl-N-phenyl- by examining its interactions with enzymes and receptors involved in disease processes. Preliminary data suggest that this compound exhibits inhibitory activity against certain kinases and proteases, which are implicated in conditions such as cancer and neurodegenerative diseases. These results highlight the compound's therapeutic potential and justify further investigation into its mechanisms of action.

The synthesis of Propanamide, 2-amino-2-methyl-N-phenyl- involves multi-step organic reactions that require precise control over reaction conditions to ensure high yield and purity. Advanced synthetic methodologies, including catalytic processes and asymmetric synthesis techniques, have been employed to optimize production. These methods not only improve efficiency but also minimize environmental impact, aligning with contemporary green chemistry principles.

In addition to its pharmaceutical applications, Propanamide, 2-amino-2-methyl-N-phenyl-* has shown promise in material science research. Its unique chemical properties make it suitable for developing novel polymers and coatings with enhanced durability and functionality. The ability to incorporate this compound into material formulations opens up new possibilities for creating advanced materials with tailored characteristics.

The future prospects for Propanamide, 2-amino-2-methyl-N-phenyl-* are bright, driven by ongoing research efforts aimed at uncovering its full potential. Collaborative projects between academia and industry are expected to yield innovative derivatives with improved pharmacological properties. Furthermore, computational modeling techniques will play a crucial role in predicting the behavior of this compound in complex biological systems.

As our understanding of biochemical pathways continues to expand, compounds like Propanamide, 2-amino-*methyl-N*-*phenyl-* will remain at the forefront of research endeavors. Their versatility and potential make them indispensable tools for scientists striving to develop new treatments for human diseases. By leveraging cutting-edge technologies and interdisciplinary approaches, we can harness the full therapeutic promise of this remarkable molecule.

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